molecular formula C24H47NO2 B12513933 N-(2-hydroxyethyl)docos-13-enamide

N-(2-hydroxyethyl)docos-13-enamide

Cat. No.: B12513933
M. Wt: 381.6 g/mol
InChI Key: UGYSMGXRWBTMRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)docos-13-enamide can be synthesized through the reaction of erucic acid with ethanolamine under catalytic conditions . The reaction involves the formation of an amide bond between the carboxyl group of erucic acid and the amino group of ethanolamine. The reaction is typically carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)docos-13-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

N-(2-hydroxyethyl)docos-13-enamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Properties

Molecular Formula

C24H47NO2

Molecular Weight

381.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)docos-13-enamide

InChI

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)

InChI Key

UGYSMGXRWBTMRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO

Origin of Product

United States

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